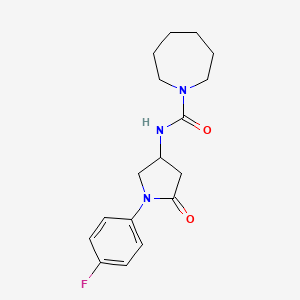

![molecular formula C23H17ClN4OS B2677080 4-Benzyl-1-[(3-chlorophenyl)methylsulfanyl]-[1,2,4]triazolo[4,3-a]quinazolin-5-one CAS No. 849679-54-5](/img/structure/B2677080.png)

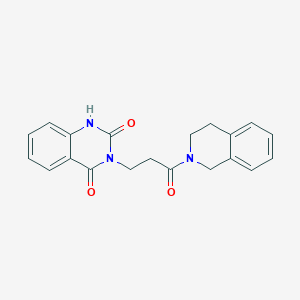

4-Benzyl-1-[(3-chlorophenyl)methylsulfanyl]-[1,2,4]triazolo[4,3-a]quinazolin-5-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

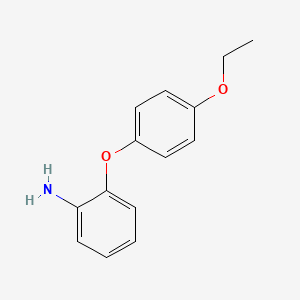

4-Benzyl-1-[(3-chlorophenyl)methylsulfanyl]-[1,2,4]triazolo[4,3-a]quinazolin-5-one is a useful research compound. Its molecular formula is C23H17ClN4OS and its molecular weight is 432.93. The purity is usually 95%.

BenchChem offers high-quality 4-Benzyl-1-[(3-chlorophenyl)methylsulfanyl]-[1,2,4]triazolo[4,3-a]quinazolin-5-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Benzyl-1-[(3-chlorophenyl)methylsulfanyl]-[1,2,4]triazolo[4,3-a]quinazolin-5-one including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Green Chemistry

This compound, as a member of the 1,2,4-triazole family, is relevant to the field of green chemistry . Green chemistry focuses on developing environmentally safe methods for organic synthesis . The synthesis of 1,2,4-triazole systems involves nonconventional “green” sources for chemical reactions, including microwave, mechanical mixing, visible light, and ultrasound .

Pharmaceutical Chemistry

1,2,4-triazoles have important applications in pharmaceutical chemistry . They are developed as compounds or scaffolds that possess biological or pharmacophoric properties . For instance, compounds based on the 4-amino-1,2,3-triazole core have been reported as potent inhibitors of indoleamine 2,3-dioxygenase (IDO1), which are important targets of immuno-oncology research .

Anticancer Activity

Some 1,2,4-triazolo[4,3-a]quinoxalines have shown potential as anticancer agents . For example, compound 9a, which is similar in structure to the compound , has shown broad-spectrum anticancer activity, particularly against leukemia SR, non-small cell lung cancer HOP-92, NCI-H460, colon cancer HCT-116, HCT-15, CNS cancer U251, melanoma LOX IMVI, renal cancer A498, prostate cancer PC-3, and breast cancer MDA-MB-468 cell lines .

Antimicrobial Activity

1,2,4-triazolo[4,3-a]quinoxalines also have potential as antimicrobial agents . They have shown very active against P. aeruginosa . Compound 16, which is similar to the compound , showed a broad spectrum antimicrobial activity .

Inhibitors of Oxidoreductase Enzyme

The compound could potentially act as an inhibitor of the oxidoreductase enzyme . The docking simulation of the most active eight piperazine chrome-2-one derivatives towards oxidoreductase enzyme showed that the most enzyme–inhibitor complex was stabilized by hydrophobic interactions occurring between the aromatic moieties of the ligand and lipophilic residues of the binding site .

Structure Activity Relationship (SAR)

In the field of medicinal chemistry, the analysis of structure-activity relationship (SAR) is crucial. It has been shown that changes in the position of the hydroxyl group did not significantly affect antimicrobial activity . This insight could be useful in the design and synthesis of new derivatives of the compound.

Propriétés

IUPAC Name |

4-benzyl-1-[(3-chlorophenyl)methylsulfanyl]-[1,2,4]triazolo[4,3-a]quinazolin-5-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H17ClN4OS/c24-18-10-6-9-17(13-18)15-30-23-26-25-22-27(14-16-7-2-1-3-8-16)21(29)19-11-4-5-12-20(19)28(22)23/h1-13H,14-15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCWXDAHSELBCQK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3N4C2=NN=C4SCC5=CC(=CC=C5)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H17ClN4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Benzyl-1-[(3-chlorophenyl)methylsulfanyl]-[1,2,4]triazolo[4,3-a]quinazolin-5-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-methoxyphenyl)-N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B2677000.png)

![N-(4-((8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)sulfonyl)phenyl)-2-naphthamide](/img/structure/B2677001.png)

![(5-Bromopyridin-3-yl)(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)methanone](/img/structure/B2677003.png)

![2-methyl-1-(4-propoxybenzyl)-1H-benzo[d]imidazole](/img/structure/B2677004.png)

![Tert-butyl N-[1-[(prop-2-enoylamino)methyl]cyclopentyl]carbamate](/img/structure/B2677005.png)